4-Bromo-8-fluoro-7-methylquinoline
Overview
Description
4-Bromo-8-fluoro-7-methylquinoline is a chemical compound with the molecular formula C10H7BrFN . It has a molecular weight of 240.07 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Bromo-8-fluoro-7-methylquinoline consists of a quinoline backbone with bromine, fluorine, and methyl substituents at the 4, 8, and 7 positions respectively .Scientific Research Applications
Antibacterial Activity
4-Bromo-8-fluoro-7-methylquinoline is related to the class of fluoroquinolones, which have been studied for their antibacterial properties. Fluoroquinolones, including compounds like norfloxacin and ciprofloxacin, target DNA gyrase, an essential bacterial enzyme. They are noteworthy for their broad and intense activities against gram-negative bacilli and cocci, and have shown potential in controlling experimentally induced systemic infections when administered orally in well-tolerated doses (Wolfson & Hooper, 1985).
Synthesis Methods
Research has been conducted on methods to synthesize haloquinolines, which include 4-Bromo-8-fluoro-7-methylquinoline. A study described a general approach for synthesizing 3-fluoro-, 3-chloro-, and 3-bromoquinolines using the Friedländer reaction of α-haloketones, showcasing the scope and influence of different components in the reaction (Ryabukhin et al., 2011).
Biological Activities
In another study, derivatives of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline, which can be synthesized from compounds similar to 4-Bromo-8-fluoro-7-methylquinoline, were found to possess significant broad antibacterial activity against both gram-positive and gram-negative bacteria. Some of these compounds also demonstrated remarkable antifungal activity (Abdel‐Wadood et al., 2014).
Photolabile Protecting Group
Brominated hydroxyquinoline, closely related to 4-Bromo-8-fluoro-7-methylquinoline, has been studied as a photolabile protecting group with sensitivity to multiphoton excitation. This suggests potential applications in photochemistry and biological studies where controlled release of protected compounds is required (Fedoryak & Dore, 2002).
Antibacterial Potency Enhancement
Another study designed m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones, leading to compounds with extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structural modification significantly enhanced the antibacterial potency compared to standard drugs (Kuramoto et al., 2003).
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-8-fluoro-7-methylquinoline are the bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are vital for bacterial DNA replication, transcription, and repair .
Mode of Action
4-Bromo-8-fluoro-7-methylquinoline, as a member of the fluoroquinolones family, interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction blocks the progress of the replication fork, thereby inhibiting DNA synthesis .
Biochemical Pathways
It is known that the compound’s action results in the inhibition of dna synthesis, which leads to cell death .
Result of Action
The molecular and cellular effects of 4-Bromo-8-fluoro-7-methylquinoline’s action primarily involve the inhibition of bacterial DNA synthesis. This leads to the cessation of bacterial growth and ultimately results in bacterial cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-8-fluoro-7-methylquinoline. For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of organoboron reagents like 4-Bromo-8-fluoro-7-methylquinoline, is known to be influenced by environmental conditions . .
Safety and Hazards
properties
IUPAC Name |
4-bromo-8-fluoro-7-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-2-3-7-8(11)4-5-13-10(7)9(6)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNQCBWTRHNYDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CC(=C2C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719905 | |
Record name | 4-Bromo-8-fluoro-7-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-8-fluoro-7-methylquinoline | |
CAS RN |
1375302-38-7 | |
Record name | 4-Bromo-8-fluoro-7-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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